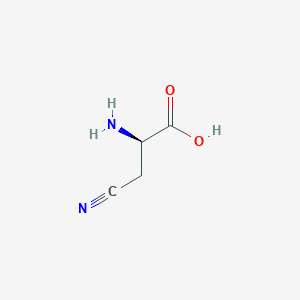

D-Alanine, 3-cyano-

Description

Contextualization of D-Amino Acids in Biological and Synthetic Systems

Amino acids are the fundamental building blocks of proteins and are characterized by a central carbon atom attached to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). numberanalytics.com They exist as two mirror-image forms, or enantiomers, designated as L- (levo) and D- (dextro) forms. thieme-connect.com This "handedness," known as chirality, is a crucial concept in biochemistry. jpt.com While L-amino acids are predominantly found in proteins within most living organisms, D-amino acids play significant and diverse roles in various biological systems. numberanalytics.comjpt.com

In the biological realm, D-amino acids are integral components of bacterial cell walls. For instance, D-alanine and D-glutamic acid are key constituents of peptidoglycan, the polymer that provides structural integrity to bacterial cell walls, protecting them from osmotic pressure and enzymatic degradation. frontiersin.org The presence of D-amino acids makes the cell wall resistant to most proteases, which are typically specific for L-amino acids. thieme-connect.comfrontiersin.org D-amino acids are also found in some peptide antibiotics and have been implicated in signaling processes within the nervous systems of higher organisms. numberanalytics.comjpt.com

In the realm of synthetic chemistry, D-amino acids are valuable tools. Their incorporation into synthetic peptides can enhance stability and resistance to enzymatic breakdown, a desirable characteristic for developing therapeutic peptides. jpt.com The unique stereochemistry of D-amino acids allows for the creation of novel structures and functionalities not accessible with their L-counterparts.

Overview of Cyanoamino Acid Chemical Class

Cyanoamino acids are a class of amino acids that contain a cyano group (-C≡N). maayanlab.cloudebi.ac.uk This functional group introduces unique chemical properties and reactivity to the amino acid structure. cymitquimica.com An example of this class is β-Cyano-L-alanine, which is found in nature in sources like the seeds of common vetch. wikipedia.org The cyano group can participate in various chemical reactions, making these compounds interesting intermediates in both biological pathways and chemical synthesis. cymitquimica.comcollectionscanada.gc.ca The metabolism of cyanoamino acids is a recognized pathway in certain organisms. maayanlab.cloudwikipedia.org

Rationale for Investigating D-Alanine, 3-Cyano- in Academic Research

The investigation of D-Alanine, 3-cyano- is driven by several scientific interests. As a D-amino acid, it falls into a category of molecules with important and distinct biological roles compared to the more common L-amino acids. The presence of the cyano group adds another layer of chemical uniqueness, making it a subject of study in enzymology and biochemistry. cymitquimica.com

One notable area of research involves its interaction with enzymes. For example, studies have been conducted on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. nih.govoup.com Such research helps to elucidate the mechanisms of enzyme action and substrate specificity. The unique reactivity conferred by the cyano group makes D-Alanine, 3-cyano- a valuable tool for probing the active sites of enzymes and understanding metabolic pathways. cymitquimica.com

Stereochemical Considerations in Cyanoamino Acid Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the study of cyanoamino acids, as it is for all chiral molecules. jpt.comdal.ca The distinction between the D- and L-enantiomers is not trivial; biological systems, particularly enzymes and receptors, are highly stereospecific. jpt.com This means they can differentiate between the two forms, often with one being biologically active while the other is inactive or even inhibitory.

For instance, the interaction of D-amino acid oxidase with beta-cyano-D-alanine is a specific enzymatic reaction. nih.gov The L-enantiomer, beta-cyano-L-alanine, interacts differently with the same enzyme, acting as a competitive inhibitor for the oxidation of D-alanine. nih.gov This highlights how the spatial arrangement of the amino and cyano groups around the chiral center dictates the molecule's biological function. Therefore, any research involving cyanoamino acids must carefully consider and control the stereochemistry to obtain meaningful and reproducible results. dal.ca

Structure

3D Structure

Properties

CAS No. |

6232-20-8 |

|---|---|

Molecular Formula |

C4H6N2O2 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

(2R)-2-amino-3-cyanopropanoic acid |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m1/s1 |

InChI Key |

BXRLWGXPSRYJDZ-GSVOUGTGSA-N |

Isomeric SMILES |

C(C#N)[C@H](C(=O)O)N |

Canonical SMILES |

C(C#N)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for D Alanine, 3 Cyano

Chemoenzymatic Synthesis Strategies for D-Cyanoamino Acids

The convergence of chemical and enzymatic methods offers powerful strategies for the synthesis of chiral molecules like 3-Cyano-D-alanine, leveraging the high selectivity of biocatalysts.

Enantioselective Routes to 3-Cyano-D-alanine

Another pertinent enzymatic activity resides in nitrilases, which can hydrolyze nitriles. The nitrilase from Arabidopsis thaliana, NIT4, has been identified as a β-cyanoalanine nitrilase/hydratase, capable of converting β-cyanoalanine to asparagine and aspartic acid. While this represents a catabolic activity, the substrate specificity underscores the potential for reverse application or the engineering of related enzymes for synthetic purposes.

Application of D-Amino Acid Ligases or Racemases in Synthesis

D-Alanine-D-alanine ligase, an enzyme involved in bacterial cell wall biosynthesis, catalyzes the formation of a peptide bond between two D-alanine molecules. While its direct application in the synthesis of 3-Cyano-D-alanine is not established, its specificity for D-amino acids suggests a potential role in dipeptide synthesis incorporating this unnatural amino acid.

Amino acid racemases, which interconvert L- and D-enantiomers of amino acids, are crucial in providing access to D-amino acids from their more abundant L-counterparts. In a chemoenzymatic setup, a racemase could be coupled with a D-selective enzyme to dynamically resolve a racemic mixture of 3-cyanoalanine (B8810155), thereby maximizing the yield of the desired D-enantiomer.

Total Chemical Synthesis Approaches for D-Alanine, 3-Cyano-

Total chemical synthesis provides a versatile platform for the preparation of 3-Cyano-D-alanine, allowing for a high degree of control over stereochemistry and functional group manipulation.

Stereocontrolled Functionalization at the β-Carbon

A key challenge in the synthesis of 3-Cyano-D-alanine is the stereoselective introduction of the cyano group at the β-position. One powerful strategy involves the asymmetric Michael addition of a cyanide source to a protected dehydroalanine derivative. Organocatalysis has emerged as a particularly effective approach for such transformations. Chiral bifunctional catalysts, such as primary amine-thioureas, can activate both the dehydroalanine substrate and the nucleophile, facilitating a highly enantioselective and diastereoselective conjugate addition. While examples with cyanide as the nucleophile are not abundant in the literature, the successful application of this methodology with other nucleophiles suggests its high potential for the synthesis of 3-Cyano-D-alanine.

An alternative approach involves the stereospecific conversion of a chiral precursor, such as D-serine. The hydroxyl group of D-serine can be transformed into a good leaving group, which can then be displaced by a cyanide nucleophile in an SN2 reaction, proceeding with inversion of configuration if the stereocenter is manipulated accordingly, or retention if a double inversion strategy is employed.

Novel Precursor Derivatization and Cyanation Reactions

The development of novel precursors and cyanation reagents is crucial for advancing the synthesis of 3-Cyano-D-alanine. For instance, the conversion of N-protected L-asparagine to N-protected β-cyano L-alanine tertiary butyl esters has been reported. This dehydration of the primary amide of asparagine provides a direct route to the β-cyano functionality. A similar strategy could be envisioned starting from D-asparagine to access the desired D-enantiomer.

Recent advances in cyanation reactions, including the use of less toxic and more efficient cyanide sources, can also be applied to the synthesis of 3-Cyano-D-alanine. These methods, coupled with innovative precursor design, can lead to more practical and scalable synthetic routes.

Protecting Group Chemistries for D-Cyanoamino Acid Synthesis

The successful synthesis of 3-Cyano-D-alanine heavily relies on the judicious choice of protecting groups for the amino and carboxyl functionalities. These protecting groups must be stable to the conditions of the cyanation reaction and selectively removable without affecting the newly introduced nitrile group.

Isotopic Labeling Strategies for D-Alanine, 3-Cyano- in Research

Synthesis of Isotopically Enriched D-Alanine, 3-Cyano-

The synthesis of isotopically enriched D-Alanine, 3-cyano- can be strategically designed by incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into its structure. While direct synthesis protocols for labeled D-Alanine, 3-cyano- are not extensively documented, established methods for analogous compounds, particularly β-cyano-L-alanine, provide a clear blueprint.

A prominent synthetic route involves the dehydration of the corresponding amino acid amide. For D-Alanine, 3-cyano-, the logical precursor would be D-asparagine. By using an isotopically labeled form of D-asparagine, the label can be incorporated into the final product. For instance, a common method for preparing β-cyano-L-alanine involves using carbobenzoxy-L-asparagine or BOC-L-asparagine as key starting materials. researchgate.net A parallel approach using isotopically labeled D-asparagine would yield the desired labeled D-Alanine, 3-cyano-.

Another effective strategy involves the cyanation of a suitably protected and activated D-serine derivative. A synthetic methodology for preparing β-cyano-ʟ-alanine has been developed starting from L-serine, where the crucial step for introducing the label is cyanation with potassium cyanide (KCN). researchgate.net By using isotopically labeled potassium cyanide (e.g., K¹³CN or K¹⁵CN), the label can be specifically introduced at the nitrile group. This method can be adapted to start with D-serine to produce the corresponding D-enantiomer.

The choice of isotope and its position in the molecule is dictated by the intended research application.

| Isotope | Potential Labeled Precursor | Synthetic Strategy | Resulting Labeled Position |

|---|---|---|---|

| ¹³C | D-Asparagine (¹³C₄, ¹⁵N₂) | Dehydration of the amide group | Uniform ¹³C labeling |

| ¹³C | Potassium Cyanide (K¹³CN) | Cyanation of a D-serine derivative | Labeling at the nitrile carbon |

| ¹⁵N | D-Asparagine (¹⁵N₂) | Dehydration of the amide group | Labeling at both the α-amino and nitrile nitrogen |

| ¹⁵N | Potassium Cyanide (KC¹⁵N) | Cyanation of a D-serine derivative | Labeling at the nitrile nitrogen |

| ²H (Deuterium) | D-Asparagine (D₃) | Dehydration of the amide group | Labeling at the α- and β-carbons |

Utility of Labeled Compounds in Metabolic and Mechanistic Studies

Isotopically labeled D-Alanine, 3-cyano- serves as a powerful probe for investigating a variety of biological processes, particularly in microorganisms. The utility of such labeled compounds stems from their ability to be tracked and distinguished from their unlabeled counterparts. nih.gov

Metabolic Studies:

In metabolic studies, labeled compounds are used to trace the fate of a molecule within an organism. chempep.comnih.gov D-amino acids are crucial components of the bacterial cell wall peptidoglycan, and their metabolism is a key area of study. Labeled D-Alanine, 3-cyano- could be introduced to a bacterial culture to investigate several questions:

Assimilation and Incorporation: Researchers can determine if and how D-Alanine, 3-cyano- is taken up by bacterial cells and whether it is incorporated into cellular structures or metabolic pathways. This is particularly relevant as some bacteria can assimilate 3-cyanoalanine.

Pathway Elucidation: The cyanoamino acid metabolism pathway is a known biological process. nih.gov By tracking the isotopic label, scientists can identify the metabolic products of D-Alanine, 3-cyano- and thereby map out its metabolic pathway. For example, if a ¹⁵N label from the nitrile group is later found in other amino acids, it would indicate the enzymatic cleavage of the nitrile and the entry of the nitrogen into the cell's general nitrogen pool.

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), labeled amino acids are used to quantify differences in protein abundance between different cell populations. liverpool.ac.uk While not a standard proteinogenic amino acid, labeled D-Alanine, 3-cyano- could be used in specialized quantitative studies of proteins involved in its specific metabolism.

Mechanistic Studies:

Mechanistic studies focus on understanding how enzymes function. nih.gov Isotopic labeling is a cornerstone of this field, allowing researchers to probe the step-by-step process of an enzymatic reaction. researchgate.netopenbiotechnologyjournal.com

Enzyme Substrate Specificity: Labeled D-Alanine, 3-cyano- can be used as a substrate to test the activity and specificity of various enzymes, such as nitrilases, which are known to hydrolyze nitriles to carboxylic acids and ammonia. nih.govresearchgate.net The appearance of a labeled product confirms that the enzyme can process the substrate.

Kinetic Isotope Effects: By placing a heavy isotope (like ²H) at a position where a chemical bond is broken during the reaction, scientists can measure the reaction rate compared to the unlabeled compound. A significant difference in rate (a kinetic isotope effect) provides strong evidence that the bond is indeed broken in the rate-determining step of the mechanism.

Identifying Intermediates: The enzymatic conversion of nitriles involves a nucleophilic attack by a cysteine residue in the enzyme's active site. openbiotechnologyjournal.com By using labeled substrates and analyzing the enzyme-substrate complex or reaction products at various time points, researchers can identify transient intermediates and gain a deeper understanding of the catalytic mechanism of enzymes like β-cyanoalanine synthase or nitrilase. pnas.org

| Research Area | Application of Labeled D-Alanine, 3-Cyano- | Information Gained |

|---|---|---|

| Metabolic Pathway Analysis | Tracing the isotopic label through cellular extracts | Identification of downstream metabolites and pathway mapping |

| Enzyme Mechanism | Use as a substrate for enzymes like nitrilases | Confirmation of substrate activity and reaction products |

| Kinetic Studies | Measuring reaction rates of deuterated vs. non-deuterated substrate | Understanding bond-breaking steps in the enzyme's mechanism |

| Quantitative Analysis | Use as an internal standard in mass spectrometry | Precise quantification of unlabeled D-Alanine, 3-cyano- in biological samples |

Enzymatic Recognition and Stereospecificity of D Alanine, 3 Cyano

Investigation of D-Amino Acid Oxidases (DAO) Interaction with D-Alanine, 3-Cyano-

D-Amino Acid Oxidases (DAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids. The specificity of these enzymes towards different D-amino acids is a key area of study.

Research has shown that D-Alanine, 3-cyano- is a substrate for D-amino acid oxidase. Studies on DAO from the yeast Rhodotorula gracilis (also known as Rhodosporidium toruloides) have demonstrated that the enzyme can act on a variety of D-amino acids, including those with substitutions at the β-carbon. The presence of the cyano group in 3-cyano-D-alanine makes it a subject of interest for understanding the steric and electronic requirements of the DAO active site.

Kinetic studies provide quantitative insights into the efficiency of DAO catalysis with D-Alanine, 3-cyano- as a substrate. The Michaelis constant (Km) and the maximum velocity (Vmax) are key parameters in this characterization. For D-amino acid oxidase from Rhodotorula gracilis, the kinetic parameters for the oxidation of 3-cyano-D-alanine have been determined. These values are often compared to those of the enzyme's preferred substrate, D-alanine, to assess its relative efficiency.

Interactive Table: Kinetic Parameters of Rhodotorula gracilis DAO

| Substrate | Km (mM) | Relative Vmax (%) |

| D-Alanine | 1.8 | 100 |

| D-Alanine, 3-cyano- | 1.6 | 1.0 |

This table is interactive. You can sort and filter the data.

The data indicates that while the binding affinity (as suggested by the similar Km values) of 3-cyano-D-alanine to the enzyme is comparable to that of D-alanine, the rate of its oxidation is significantly lower.

Chirality and Alanine (B10760859) Racemase Activity in the Context of D-Alanine, 3-Cyano-

Alanine racemases are enzymes that catalyze the interconversion of L-alanine and D-alanine, playing a crucial role in bacterial cell wall biosynthesis. The ability of these enzymes to act on alanine analogs is a measure of their substrate promiscuity.

The activity of alanine racemase is not strictly limited to L- and D-alanine. Certain alanine analogs can also serve as substrates. The presence of a substituent on the β-carbon of alanine can significantly impact the enzyme's activity. For instance, β-substituted alanines, including 3-cyano-D-alanine, have been investigated as potential substrates or inhibitors of alanine racemase.

The mechanism of alanine racemase involves the removal of the α-proton from the substrate, forming a planar carbanionic intermediate stabilized by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. The subsequent non-stereospecific protonation of this intermediate leads to racemization. The stereochemistry of the substrate, such as in 3-cyano-D-alanine, is critical. The enzyme must be able to accommodate the bulk and electronic nature of the cyano group at the active site for the racemization to occur. The efficiency of this process with substituted alanines provides insights into the flexibility of the enzyme's active site.

D-Alanine, 3-Cyano- as a Potential Modulator or Substrate for Specific Enzyme Classes

Beyond its interactions with DAO and alanine racemase, 3-cyano-D-alanine has been explored as a potential modulator or substrate for other enzymes. Its structural similarity to D-alanine suggests that it could interact with various enzymes that recognize D-alanine. For example, it has been studied as an inactivator of enzymes like D-amino-acid aminotransferase. The cyano group can act as a "warhead," leading to the irreversible inactivation of the target enzyme.

Exploration of Nitrilase Interactions with D-Alanine, 3-Cyano-

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile compounds to the corresponding carboxylic acids and ammonia. nih.gov The interaction of nitrilases with 3-cyanoalanine (B8810155) is a subject of significant interest, particularly in the context of cyanide detoxification pathways in plants and microorganisms. nih.govnih.gov

Research into the substrate specificity of nitrilases has predominantly focused on the L-enantiomer, β-cyano-L-alanine. wikipedia.orgopenbiotechnologyjournal.comresearchgate.netscispace.com In many plants and some bacteria, nitrilases, specifically those belonging to the NIT4 branch, are known to hydrolyze β-cyano-L-alanine to aspartic acid and asparagine. nih.govasm.orgbrennerlab.net This reaction is a key step in the assimilation of cyanide. nih.gov For instance, the nitrilase from Pseudomonas pseudoalcaligenes CECT 5344 has been shown to be highly specific for 3-cyanoalanine. nih.gov Some nitrilases, such as those found in Arabidopsis thaliana, exhibit both nitrilase and nitrile hydratase activities, converting β-cyano-L-alanine into a mixture of L-aspartate and L-asparagine. nih.govwikipedia.org

Conversely, there is a notable lack of comprehensive research on the interaction between nitrilases and D-Alanine, 3-cyano- . The pronounced stereospecificity of many enzymes suggests that the D-enantiomer may not be a substrate for nitrilases that are active on the L-enantiomer. Some studies on yeast nitrilases have indicated a failure to hydrolyze D,L-α-aminonitriles, which may imply a general lack of activity towards D-amino nitriles in those specific enzymes. nih.gov However, without direct studies on the interaction of various nitrilases with pure D-Alanine, 3-cyano-, its role as a substrate or inhibitor remains largely uncharacterized in the scientific literature.

Effects on D-Alanine:D-Alanine Ligase (Ddl) Activity

D-Alanine:D-alanine ligase (Ddl; EC 6.3.2.4) is a crucial bacterial enzyme involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. wikipedia.orgplos.orgplos.org Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. plos.orgresearchgate.net This dipeptide is an essential precursor for the cross-linking of peptidoglycan chains. plos.org Due to its vital role in bacterial survival and its absence in eukaryotes, Ddl is an attractive target for the development of antibiotics. plos.orgplos.org

A number of inhibitors of Ddl have been identified and studied. The most well-known is D-cycloserine, a structural analog of D-alanine, which acts as a potent inhibitor of both alanine racemase and Ddl. nih.gov Other inhibitors include phosphinates and various synthetic compounds designed to be transition-state analogs or ATP-competitive inhibitors. wikipedia.orgplos.org

Despite the interest in Ddl inhibitors, there is no specific information available in the reviewed scientific literature regarding the effects of D-Alanine, 3-cyano- on the activity of D-Alanine:D-Alanine Ligase. It is unknown whether this compound can act as a substrate, an inhibitor, or has no effect on the enzyme. Further research would be required to determine the nature of any potential interaction.

Binding Site Analysis within Enzyme Active Sites

The analysis of how a ligand binds within the active site of an enzyme provides critical insights into the mechanism of catalysis and inhibition. For D-Alanine:D-alanine ligase, structural studies have revealed two distinct binding sites for the D-alanine substrates, as well as a binding site for ATP. plos.orgresearchgate.net The binding of inhibitors like D-cycloserine has been shown to occur in the D-alanine binding sites, where it can be phosphorylated in a manner that mimics the natural reaction intermediate. nih.gov

Similarly, for nitrilases, structural and mutagenesis studies have begun to elucidate the residues critical for substrate binding and stereoselectivity. nih.govresearchgate.net These analyses are crucial for understanding why these enzymes often show a strong preference for one enantiomer over the other.

However, a direct binding site analysis for D-Alanine, 3-cyano- within the active sites of either nitrilases or D-Alanine:D-alanine ligase has not been reported in the available literature. Such studies would be contingent on first establishing a significant interaction (either as a substrate or inhibitor) between D-Alanine, 3-cyano- and these enzymes. While docking studies have been performed for various inhibitors of Ddl, D-Alanine, 3-cyano- has not been the subject of such an investigation. plos.org

Comparative Enzymology of D- and L-Alanine, 3-Cyano-

The comparison of how enzymes interact with enantiomers of the same molecule is a fundamental aspect of enzymology. In the case of 3-cyanoalanine, there is a stark contrast in the amount of research dedicated to the L- and D-isomers.

As detailed in section 3.3.1, L-Alanine, 3-cyano- is a well-established substrate for a class of nitrilases (NIT4-type) found in both plants and bacteria. nih.govnih.govasm.org This interaction is part of a significant metabolic pathway for cyanide detoxification. brennerlab.net The enzymatic conversion of L-Alanine, 3-cyano- is stereospecific, yielding L-aspartate and L-asparagine.

In contrast, the enzymatic fate of D-Alanine, 3-cyano- is much less understood. While its interaction with the nitrilases and Ddl discussed in this article has not been documented, a study has shown that β-cyano-D-alanine acts as an efficient enzyme-activated inhibitor, or "suicide substrate," for bacterial D-amino acid transaminase (EC 2.6.1.21). nih.gov This enzyme-activated inhibition is temperature-dependent, being irreversible at lower temperatures. nih.gov This finding demonstrates that D-Alanine, 3-cyano- is not enzymatically inert and can participate in specific interactions with enzymes that recognize D-amino acids.

The table below summarizes the known enzymatic interactions for both enantiomers of 3-cyanoalanine, highlighting the current gaps in knowledge for the D-isomer in the context of nitrilases and Ddl.

| Enzyme | Substrate | Reported Interaction | Products |

| Nitrilase (NIT4-type) | L-Alanine, 3-cyano- | Substrate | L-Aspartate, L-Asparagine |

| D-Alanine, 3-cyano- | No data available | No data available | |

| D-Alanine:D-Alanine Ligase (Ddl) | L-Alanine, 3-cyano- | No data available | No data available |

| D-Alanine, 3-cyano- | No data available | No data available | |

| D-Amino Acid Transaminase | L-Alanine, 3-cyano- | No data available | No data available |

| D-Alanine, 3-cyano- | Suicide Substrate (Inhibitor) | N/A (Enzyme is inactivated) |

This comparative view underscores a significant disparity in the scientific understanding of the two enantiomers of 3-cyanoalanine. While the metabolism of the L-isomer via nitrilases is well-documented, the interactions of the D-isomer, particularly with enzymes central to bacterial cell wall synthesis like Ddl, remain an open area for investigation.

Biological and Metabolic Investigations of D Alanine, 3 Cyano Non Human Systems

Microbial Metabolism and Detoxification Pathways

Microorganisms possess a remarkable metabolic versatility, including the ability to process a wide array of nitrile compounds and D-amino acids. The metabolism of D-Alanine, 3-cyano- in bacteria appears to be distinct from the well-characterized pathways for its L-isomer and is largely influenced by the presence of enzymes capable of acting on D-amino acids.

Role of D-Alanine, 3-Cyano- in Bacterial Nitrogen Assimilation

While L-3-cyanoalanine is a known nitrogen source for certain bacteria, the direct utilization of D-Alanine, 3-cyano- for nitrogen assimilation is not as clearly defined and appears to be dependent on specific enzymatic machinery. In Pseudomonas pseudoalcaligenes CECT 5344, a bacterium capable of using L-3-cyanoalanine as a sole nitrogen source, the assimilation pathway is intricately linked to the presence of cyanide. researchgate.netnih.govasm.org In the presence of cyanide, the nitrilase Nit4 is induced and is responsible for the breakdown of L-3-cyanoalanine. nih.gov However, in the absence of cyanide, an alternative pathway involving the nitrilase NitC is utilized. researchgate.netnih.govasm.org

For D-Alanine, 3-cyano-, its role as a nitrogen source would likely depend on the bacterium's ability to first metabolize the D-amino acid structure. Bacteria that possess D-amino acid dehydrogenases or aminotransferases could potentially convert D-Alanine, 3-cyano- into a more readily usable intermediate. For instance, a D-amino acid dehydrogenase could convert D-Alanine, 3-cyano- to its corresponding α-keto acid, releasing the amino group as ammonia, which can then be assimilated into central nitrogen metabolism. Research on Pseudomonas aeruginosa has shown that D-amino acid dehydrogenase is crucial for the production of hydrogen cyanide, highlighting a link between D-amino acid metabolism and cyanide-related compounds. ajol.info

Impact on Microbial Growth and Metabolic Fluxes in Culture Systems

The introduction of D-Alanine, 3-cyano- into microbial culture systems can have varied effects on growth and metabolism, largely depending on the enzymatic capabilities of the organism. For bacteria that can utilize it, it may serve as a nitrogen source, albeit potentially less efficiently than its L-isomer or other common nitrogen sources like ammonium (B1175870).

In Pseudomonas pseudoalcaligenes CECT 5344, growth on L-3-cyanoalanine as the sole nitrogen source leads to the upregulation of various proteins involved in nitrogen metabolism. nih.govasm.org A proteomic analysis of this bacterium grown on L-3-cyanoalanine revealed an overproduction of proteins such as the nitrilase NitC. researchgate.netnih.gov Conversely, when this bacterium is grown on a cyanide-containing residue, the nitrilase Nit4 is overproduced, indicating a shift in metabolic pathways based on environmental cues. researchgate.net

The impact of D-Alanine, 3-cyano- on metabolic fluxes would likely be dictated by the activity of D-amino acid-specific enzymes. If a bacterium possesses a D-amino acid oxidase, the metabolism of D-Alanine, 3-cyano- could lead to the production of an α-keto acid, ammonia, and hydrogen peroxide. This could alter the redox state of the cell and influence other metabolic pathways.

| Organism | Compound | Observed Effect on Growth/Metabolism | Reference |

| Pseudomonas pseudoalcaligenes CECT 5344 | L-3-Cyanoalanine | Serves as a sole nitrogen source, inducing specific nitrilases (NitC or Nit4 depending on cyanide presence). | researchgate.netnih.govasm.orgnih.gov |

| Pseudomonas aeruginosa | D-Amino Acids | D-amino acid dehydrogenase is required for optimal production of hydrogen cyanide. | ajol.info |

Characterization of Microbial Enzymes Involved in D-Alanine, 3-Cyano- Biotransformation

The biotransformation of D-Alanine, 3-cyano- in microbes is likely initiated by enzymes that act on D-amino acids, followed by enzymes that handle the nitrile group.

D-Amino Acid Oxidases and Dehydrogenases: These enzymes catalyze the oxidative deamination of D-amino acids. A study on porcine kidney D-amino acid oxidase (DAO) demonstrated that this enzyme can indeed act on D-β-cyanoalanine. nih.gov The reaction catalyzed by DAO resulted in both the elimination of the cyano group and the oxidation of the D-amino acid. nih.gov This suggests a potential pathway in microorganisms possessing similar enzymes, where D-Alanine, 3-cyano- is converted to pyruvate, ammonia, and cyanide.

Nitrilases: These enzymes hydrolyze nitrile compounds to the corresponding carboxylic acid and ammonia. While many nitrilases have been characterized, their specificity for D-isomers of amino nitriles is not well-documented. The nitrilase Nit4 from P. pseudoalcaligenes is specific for 3-cyanoalanine (B8810155), but its action on the D-isomer has not been explicitly reported. nih.gov It is plausible that some nitrilases possess broad substrate specificity that could accommodate D-Alanine, 3-cyano-, or that the initial action of a D-amino acid oxidase, which removes the stereocenter at the alpha-carbon, would generate a substrate that is more readily accepted by nitrilases.

β-Cyanoalanine Synthase (β-CAS): This enzyme is primarily known for synthesizing L-3-cyanoalanine from L-cysteine and cyanide. ajol.infofrontiersin.org Its activity with D-cysteine is significantly lower, suggesting that the direct synthesis of D-Alanine, 3-cyano- via this pathway is unlikely in most organisms.

Plant Biochemical Pathways and Responses to D-Cyanoamino Acids

Plants, while primarily utilizing L-amino acids, are exposed to D-amino acids in the rhizosphere and have evolved mechanisms to respond to and, in some cases, metabolize them. The presence of a cyano group on D-alanine introduces additional metabolic considerations related to cyanide detoxification.

Hypothetical Involvement of D-Alanine, 3-Cyano- in Cyanide Metabolism in Plants

The primary pathway for cyanide detoxification in plants is the β-cyanoalanine synthase (β-CAS) pathway, which converts cyanide and L-cysteine into L-β-cyanoalanine. researchgate.netsiu.edu This is followed by the conversion of L-β-cyanoalanine to asparagine by a nitrilase (specifically, a NIT4 homolog). hku.hk

Research has shown that the enzymes in this pathway exhibit strong stereospecificity. A study using plant mitochondria demonstrated that the substitution of L-cysteine with D-cysteine resulted in a dramatic decrease (over 95%) in the formation of β-cyanoalanine. nih.gov This indicates that β-CAS is highly specific for the L-isomer of cysteine and, by extension, the direct synthesis of D-Alanine, 3-cyano- as a primary detoxification product is not a significant route in plants.

Therefore, any involvement of D-Alanine, 3-cyano- in plant cyanide metabolism would likely be indirect. If D-Alanine, 3-cyano- were to be taken up by the plant, its fate would depend on the plant's capacity to metabolize D-amino acids. Plants are known to possess D-amino acid oxidases, which could potentially break down D-Alanine, 3-cyano- into pyruvate, ammonia, and cyanide. slu.se The released cyanide could then enter the established L-β-cyanoalanine synthase pathway for detoxification.

Comparative Analysis of D- and L-Alanine, 3-Cyano- in Plant Systems

Direct comparative studies on the metabolism and effects of D- and L-Alanine, 3-cyano- in plants are limited. However, based on the known properties of related enzymes and the general responses of plants to D-amino acids, a comparative analysis can be inferred.

Uptake and Toxicity: Plants can take up D-amino acids from the soil, but often with detrimental effects on growth. frontiersin.orgbioline.org.br D-alanine, for example, is known to be toxic to many plants. nih.govfrontiersin.org It is therefore highly probable that D-Alanine, 3-cyano- would also be toxic if taken up by the plant, potentially due to both the inhibitory effects of the D-amino acid structure and the possible release of cyanide upon its metabolism. In contrast, L-3-cyanoalanine is a natural intermediate in plant metabolism and is readily assimilated.

Metabolic Fate: As established, L-3-cyanoalanine is efficiently metabolized via the β-CAS pathway into asparagine. researchgate.netsiu.edu The metabolic fate of D-Alanine, 3-cyano- is less certain. It is unlikely to be a substrate for the primary enzymes of the cyanide detoxification pathway due to their stereospecificity. nih.gov Its degradation would likely rely on less specific or D-amino acid-specific enzymes like D-amino acid oxidases.

| Feature | L-Alanine, 3-Cyano- | D-Alanine, 3-Cyano- (Inferred) | Reference |

| Role in Plants | Natural intermediate in cyanide detoxification. | Likely a xenobiotic with potential toxicity. | nih.govfrontiersin.orgresearchgate.net |

| Primary Metabolic Pathway | β-Cyanoalanine synthase pathway leading to asparagine. | Unlikely to be a substrate for the β-CAS pathway. Potential degradation by D-amino acid oxidases. | nih.govsiu.eduslu.se |

| Effect on Growth | Readily assimilated as a nitrogen source. | Likely to be inhibitory to growth. | nih.govfrontiersin.org |

Comparative Metabolomics Profiling in Model Organisms

Detection and Quantification of D-Alanine, 3-Cyano- in Metabolomes

The detection and quantification of D-Alanine, 3-cyano-, also known as β-cyanoalanine, in the metabolomes of non-human model organisms are critical for understanding its physiological roles and distribution. Various analytical techniques have been employed for its identification in complex biological matrices, primarily relying on mass spectrometry-based methods.

In plant metabolomics, liquid chromatography-mass spectrometry (LC-MS) has been a key technique. A non-biased metabolomics approach used LC-MS to analyze metabolite changes in different rice (Oryza sativa) varieties in response to brown planthopper infestation. nih.gov This analysis identified 3-cyano-alanine as one of the non-protein amino acids whose concentration was significantly influenced, particularly in the resistant IR36 rice cultivar. nih.gov Similarly, metabolomic profiling of the grass Achnatherum inebrians in response to low-phosphorus stress utilized a widely targeted metabolome analysis, which also successfully detected and monitored changes in the levels of 3-cyano-L-alanine. mdpi.com In these studies, the compound was identified by comparing its mass-to-charge ratio (m/z) and retention time with a standard reference.

In prokaryotic systems, techniques such as Gas Chromatography/Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are suitable for profiling metabolites like D-Alanine, 3-cyano-. e-century.usacs.org General methods for the sensitive detection of D-amino acids often involve chiral selective separation strategies coupled with mass spectrometry or fluorescence detection, which can be adapted for D-Alanine, 3-cyano-. researchgate.net The compound has been identified as a metabolite in Escherichia coli. nih.govebi.ac.uk

The following table summarizes the detection of D-Alanine, 3-cyano- in various non-human model organisms as reported in metabolomics studies.

Table 1: Detection of D-Alanine, 3-Cyano- in Non-Human Model Organisms

| Model Organism | Analytical Technique | Context of Study | Reference |

|---|---|---|---|

| Rice (Oryza sativa) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Response to brown planthopper infestation | nih.gov |

| Achnatherum inebrians (Drunken horse grass) | Widely targeted metabolome analysis (LC-MS/MS) | Response to low-phosphorus stress | mdpi.com |

| Escherichia coli | Not specified in detail, but implied through metabolic role identification. General prokaryotic methods include GC-MS and MALDI-TOF-MS. | General metabolic profiling and enzyme inhibition studies. | acs.orgnih.govebi.ac.uk |

| Pseudomonas pseudoalcaligenes | Proteomic and genetic analysis | Assimilation as a nitrogen source | nih.govnih.gov |

Tracing Metabolic Fates of D-Alanine, 3-Cyano- in Cellular Systems

Tracing the metabolic fate of D-Alanine, 3-cyano- in cellular systems reveals its role in nitrogen metabolism and as an intermediate in detoxification pathways, particularly in bacteria.

In the bacterium Pseudomonas pseudoalcaligenes CECT5344, 3-cyanoalanine serves as a nitrogen source. nih.gov This organism possesses a complex enzymatic system for its assimilation. Research has shown that the metabolic pathway for 3-cyanoalanine depends on environmental conditions, specifically the presence or absence of cyanide. nih.gov

In the presence of cyanide : 3-cyanoalanine is assimilated via the nitrilase Nit4, which converts it to aspartic acid and asparagine. nih.govnih.gov

In the absence of cyanide : A different pathway is induced where the nitrilase NitC is implicated. It is proposed that NitC acts on a nitrile generated after the deamination of the α-amino group from 3-cyanoalanine. nih.gov

The primary enzymatic reaction involves a nitrilase, which hydrolyzes the nitrile group (-C≡N) of 3-cyanoalanine. NIT4-type nitrilases, in particular, use 3-cyanoalanine as a substrate to form aspartate and ammonium. nih.gov Some of these enzymes may also exhibit nitrile hydratase activity, leading to the formation of asparagine. nih.gov

In Escherichia coli, 3-cyano-L-alanine has been shown to act as an inhibitor of the L-alanine-adding enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. ebi.ac.uk This suggests a metabolic fate where the compound interacts with and modulates key enzymatic pathways.

The metabolic products derived from D-Alanine, 3-cyano- are summarized in the table below.

Table 2: Metabolic Fates of D-Alanine, 3-Cyano- in Bacterial Systems

| Organism | Enzyme/Pathway | Metabolic Product(s) | Metabolic Role | Reference |

|---|---|---|---|---|

| Pseudomonas pseudoalcaligenes | Nitrilase (Nit4) | Aspartate, Asparagine, Ammonium | Assimilation as a nitrogen source | nih.govnih.gov |

| Pseudomonas pseudoalcaligenes | Nitrilase (NitC) Pathway | Ammonium and other deaminated products | Alternative assimilation pathway (in absence of cyanide) | nih.gov |

| Escherichia coli | L-alanine-adding enzyme | Inhibition of peptidoglycan synthesis (no product formed) | Enzyme inhibition | ebi.ac.uk |

Molecular Mechanism Studies of D Alanine, 3 Cyano

Interaction with Transporter Systems and Permeability Barriers

The ability of a molecule to exert a biological effect is contingent on its capacity to reach its target site within an organism. For compounds like D-Alanine, 3-cyano-, this involves passage across cellular membranes, a process often mediated by specific transport proteins.

Investigation of D-Amino Acid Transporters and D-Alanine, 3-Cyano- Uptake

The uptake of amino acids into cells is a facilitated process involving transporter proteins. Bacteria, for instance, have distinct membrane transport systems for nutrient acquisition. dspmuranchi.ac.in Research on D-cycloserine, a structural analog of D-alanine, has shown that its entry into Escherichia coli is primarily through a transport system shared with D-alanine and glycine (B1666218). science.gov Given the structural similarity, it is plausible that D-Alanine, 3-cyano- utilizes similar D-amino acid transport systems. In Salmonella enterica, an ATP-binding cassette (ABC) transporter, DalS, has been identified as having high specificity for D-alanine, playing a role in the bacterium's fitness during infection. nih.gov The CycA protein in some bacteria also functions as a transporter for D-alanine, D-serine, and glycine. oup.com The efficiency of these transport systems in recognizing and translocating D-Alanine, 3-cyano- would be a critical factor in its biological activity.

Molecular Basis of Stereoselective Transport

Amino acid transporters often exhibit stereoselectivity, preferentially binding and transporting one enantiomer (L- or D-) over the other. This selectivity is dictated by the three-dimensional structure of the transporter's binding pocket. The specific arrangement and chemical nature of the amino acid residues within this pocket create a chiral environment that accommodates the specific stereochemistry of the preferred substrate. For example, the alanine (B10760859) or glycine:cation symporter (AgcS) is capable of transporting both L- and D-alanine, and structural studies have revealed that both the size and the electrostatic properties of the binding pocket are key determinants of its specificity and stereoselectivity. pnas.org While most amino acid transporters in the APC superfamily are selective for L-amino acids, AgcS is a notable exception. pnas.org The interaction of D-Alanine, 3-cyano- with such transporters would depend on how its cyano group affects its fit within the binding site and its interactions with the surrounding amino acid residues of the transporter protein.

Receptor Binding and Signaling Pathway Modulation

In addition to transport, D-amino acids and their analogs can interact with various receptors, thereby modulating cellular signaling pathways.

Structural Basis of Interactions with Receptors (e.g., N-methyl-D-aspartate receptors)

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, is a crucial component in synaptic plasticity. mdpi.com Its activation requires the binding of a co-agonist, typically glycine or D-serine, to the GluN1 subunit. mdpi.com D-alanine can also act as a co-agonist at this site, though with lower efficacy than glycine. mdpi.com The binding affinity of various ligands to the strychnine-insensitive glycine binding site of the NMDA receptor follows the order: glycine > D-serine > D-alanine > L-serine > L-alanine. umich.edu The structural basis for these interactions involves the formation of specific hydrogen bonds and other non-covalent interactions within the binding pocket. The ability of D-Alanine, 3-cyano- to bind to this site would be influenced by the size and electronic properties of the 3-cyano- substituent and how it affects the molecule's ability to adopt the correct conformation for binding.

| Ligand | Relative Binding Affinity to NMDA Receptor Glycine Site |

| Glycine | Highest |

| D-Serine | High |

| D-Alanine | Moderate |

| L-Serine | Low |

| L-Alanine | Lowest |

This table illustrates the relative binding affinities of various endogenous amino acids to the glycine co-agonist site of the NMDA receptor, with glycine showing the highest affinity.

Downstream Molecular Signaling Events

Activation of the NMDA receptor leads to an influx of calcium ions (Ca2+), which acts as a second messenger to trigger a cascade of intracellular signaling events. mdpi.comnih.gov This can include the activation of various protein kinases and phosphatases, such as calmodulin-dependent kinases and calcineurin, ultimately leading to changes in synaptic strength and gene expression. nih.gov For example, NMDA receptor activation can lead to the activation of the calcium-dependent protease calpain, which can then modify the properties of other glutamate receptors like the AMPA receptor. nih.gov If D-Alanine, 3-cyano- were to act as an agonist or antagonist at the NMDA receptor, it could modulate these downstream signaling pathways, thereby influencing neuronal function.

Influence on Protein Synthesis and Chiral Proofreading Mechanisms

The machinery of protein synthesis is highly specific for L-amino acids, and several "chiral checkpoints" exist to prevent the incorporation of D-amino acids. nih.gov

The primary defense against the incorporation of incorrect amino acids is the editing function of aminoacyl-tRNA synthetases (aaRSs). tifr.res.in These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA. Many aaRSs have a separate editing domain that can hydrolyze incorrectly charged aminoacyl-tRNAs, including those with the wrong stereochemistry. tifr.res.inoup.com For example, alanyl-tRNA synthetase (AlaRS) has an editing domain to remove mischarged amino acids. oup.com

A second layer of defense is provided by a specialized enzyme called D-aminoacyl-tRNA deacylase (DTD), which is conserved across bacteria and eukaryotes. nih.govelifesciences.org DTD specifically recognizes and hydrolyzes D-aminoacyl-tRNAs that may have escaped the editing by aaRSs, thus preventing the entry of D-amino acids into the ribosome. nih.govelifesciences.org The structural basis for DTD's specificity lies in a Gly-cisPro motif that rejects L-chiral substrates. elifesciences.org The ability of D-Alanine, 3-cyano- to be incorporated into proteins would depend on its ability to be recognized and charged by an aaRS and subsequently evade both the aaRS editing mechanism and the action of DTD. The incorporation of non-proteinogenic amino acids can lead to misfolded proteins and cellular dysfunction. mdpi.com

| Chiral Checkpoint | Function |

| Aminoacyl-tRNA Synthetases (aaRSs) | Preferentially bind and activate L-amino acids; many have editing domains to remove incorrect amino acids. tifr.res.inoup.com |

| Elongation Factor Thermo-unstable (EF-Tu) | Preferentially binds L-aminoacyl-tRNAs for delivery to the ribosome. nih.gov |

| D-aminoacyl-tRNA Deacylase (DTD) | Specifically hydrolyzes D-aminoacyl-tRNAs, preventing their participation in protein synthesis. nih.govelifesciences.org |

This table outlines the key cellular mechanisms that ensure the homochirality of proteins by excluding D-amino acids during translation.

D-Alanine, 3-Cyano- as a Substrate for Aminoacyl-tRNA Synthetases

The fidelity of protein synthesis relies on the precise selection and activation of cognate amino acids by aminoacyl-tRNA synthetases (aaRSs). wikipedia.org These enzymes catalyze the attachment of an amino acid to its corresponding tRNA in a two-step reaction. wikipedia.orglabome.com While aaRSs exhibit high specificity, the presence of non-canonical amino acids, such as D-amino acid isomers, presents a challenge to the translational machinery. medchemexpress.com

The interaction of D-Alanine, 3-cyano- with aminoacyl-tRNA synthetases has not been extensively documented in scientific literature. However, insights can be drawn from studies on how Alanyl-tRNA synthetase (AlaRS) interacts with D-alanine and other non-canonical amino acids. oup.com Generally, the active site of an aaRS imposes strict stereochemical constraints that favor the binding of L-amino acids. oup.com For AlaRS, structural analyses have revealed that the active site acts as a D-chiral rejection system, where specific residues sterically hinder the binding of D-alanine. oup.com This prevents its activation to D-alanyl-AMP.

Despite these stringent selection mechanisms, some aaRSs can mistakenly activate D-amino acids, albeit with lower efficiency than their L-counterparts. medchemexpress.com For instance, under certain experimental conditions, some studies have suggested that AlaRS may mischarge D-alanine onto tRNAAla. labome.com However, other research indicates that the catalytic site of AlaRS is a strict D-chiral rejection system and does not activate D-alanine, suggesting that any observed mischarging might be due to contamination of D-alanine with L-alanine. oup.com

The introduction of a 3-cyano group to D-alanine adds another layer of complexity. This modification increases the steric bulk of the side chain, which would likely further reduce the already low probability of it fitting into the active site of AlaRS. The electronic properties of the cyano group could also influence binding interactions within the active site. While there is no direct evidence, it is plausible that D-Alanine, 3-cyano- is a very poor substrate, if at all, for AlaRS and other aaRSs.

It is noteworthy that β-cyano-D-alanine has been shown to be an effective suicide substrate for D-amino acid transaminase, indicating that it can be recognized and processed by enzymes that have a binding pocket for D-amino acids. nih.gov This suggests that while it may not be a substrate for the translational machinery, it can interact with other enzymatic systems in the cell.

Table 1: Interaction of Amino Acids with Alanyl-tRNA Synthetase (AlaRS)

| Amino Acid | Interaction with AlaRS | Outcome | Supporting Evidence |

| L-Alanine | Cognate Substrate | Efficient aminoacylation of tRNAAla | Standard substrate for protein synthesis |

| D-Alanine | Poorly recognized/sterically hindered | Generally rejected by the active site; potential for very low-level mischarging under specific conditions | Structural studies show steric hindrance in the active site oup.com |

| Glycine | Non-cognate Substrate | Can be misactivated and mischarged onto tRNAAla | Known to be edited by the AlaRS editing domain oup.com |

| L-Serine | Non-cognate Substrate | Can be misactivated and mischarged onto tRNAAla | Known to be edited by the AlaRS editing domain oup.com |

| D-Alanine, 3-cyano- | Hypothetical Interaction | Likely a very poor substrate due to increased steric bulk and altered electronic properties of the side chain. | No direct studies available. Inferred from D-alanine interactions. |

Editing Mechanisms for Non-Canonical D-Amino Acids

To safeguard the integrity of protein synthesis, cells have evolved robust proofreading or editing mechanisms to remove non-cognate amino acids that have been erroneously attached to tRNA. frontiersin.orgbiosynth.com These editing functions are critical for preventing the incorporation of incorrect amino acids, including D-amino acids, into the growing polypeptide chain. medchemexpress.comnih.gov Editing can occur through two main pathways: pre-transfer and post-transfer editing. frontiersin.org

Pre-transfer editing involves the hydrolysis of the incorrectly formed aminoacyl-adenylate intermediate before it is transferred to the tRNA. frontiersin.orgPost-transfer editing occurs after the incorrect amino acid has been attached to the tRNA, with the aaRS itself or a separate enzyme catalyzing the hydrolysis of the ester bond in the mischarged aminoacyl-tRNA. frontiersin.orgbiosynth.com

Approximately half of the aaRSs possess an intrinsic editing domain that is distinct from the active site. frontiersin.orgchemimpex.com For AlaRS, this editing domain is responsible for clearing tRNAAla that has been mischarged with glycine or L-serine. oup.com In the case of D-amino acids, even if D-alanine were to be mischarged to tRNAAla, the AlaRS editing domain has been shown to be responsible for its removal. mdpi.com

In addition to the intrinsic editing capabilities of some aaRSs, a dedicated enzyme known as D-aminoacyl-tRNA deacylase (DTD) plays a crucial role in maintaining the homochirality of proteins. nih.gov DTD is a trans-acting editing enzyme that specifically hydrolyzes D-aminoacyl-tRNAs that have escaped the proofreading mechanisms of aaRSs. nih.gov The active site of DTD is structured to accommodate D-aminoacyl-tRNAs while rejecting L-aminoacyl-tRNAs. chemimpex.com An invariant Gly-cisPro motif in DTD is a key structural feature that facilitates this chiral selection. chemimpex.com

While DTD is effective against a range of D-aminoacyl-tRNAs, its activity against D-Ala-tRNAAla has been a subject of debate, with some studies indicating that AlaRS's own editing domain is the primary defense against D-alanine misincorporation. medchemexpress.comoup.com

For D-Alanine, 3-cyano-, if it were to be mischarged to a tRNA, it would likely be a target for these editing mechanisms. The structural modifications introduced by the 3-cyano group would need to be accommodated by the editing active sites of either AlaRS or DTD. The increased size of the side chain might influence the efficiency of hydrolysis by these editing enzymes. Without experimental data, it remains speculative whether D-Alanine, 3-cyano-tRNA would be a substrate for these proofreading enzymes.

Table 2: Editing Mechanisms for Incorrectly Charged Aminoacyl-tRNAs

| Editing Enzyme | Type of Editing | Substrates | Mechanism |

| Aminoacyl-tRNA Synthetases (with editing domains) | Cis-acting (Pre- and Post-transfer) | Non-cognate L-amino acids (e.g., Gly-tRNAAla, Ser-tRNAAla), some D-aminoacyl-tRNAs | Hydrolysis of the incorrect aminoacyl-adenylate or aminoacyl-tRNA at a dedicated editing site. frontiersin.orgbiosynth.com |

| D-aminoacyl-tRNA deacylase (DTD) | Trans-acting (Post-transfer) | D-aminoacyl-tRNAs (e.g., D-Tyr-tRNATyr) | Specific recognition and hydrolysis of D-aminoacyl-tRNAs, enforcing homochirality. nih.govchemimpex.com |

Analytical and Characterization Methodologies for D Alanine, 3 Cyano

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating D-Alanine, 3-cyano- from complex matrices and for resolving it from its stereoisomer, L-Alanine, 3-cyano-.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

The separation of enantiomers like D- and L-Alanine, 3-cyano- necessitates the use of chiral stationary phases (CSPs) or chiral derivatizing agents in HPLC. fujifilm.comphenomenex.com Direct separation can be achieved on chiral columns, which create a diastereomeric interaction with the enantiomers, allowing for their differential retention and elution. scas.co.jp

Several types of chiral columns are available, including those based on the Pirkle-brush concept, ligand exchange, and host-guest interactions. scas.co.jpphenomenex.com For amino acid analysis, cinchona alkaloid-based zwitterionic ion-exchange columns, such as Chiralpak ZWIX(+), have proven effective for separating derivatized amino acid enantiomers. nih.govhplc.eu The choice of mobile phase is critical and often consists of a mixture of organic solvents like methanol, acetonitrile, and aqueous buffers containing additives such as diethylamine (B46881) (DEA) and formic acid (FA) to optimize separation. hplc.eu

Alternatively, an indirect method involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column. fujifilm.com Reagents like o-phthalaldehyde (B127526) (OPA) in combination with chiral thiols are commonly used for this purpose. fujifilm.com

Table 1: Chiral HPLC Separation Parameters for Alanine (B10760859) Enantiomers

| Column Type | Mobile Phase Composition | Elution Order | Reference |

|---|---|---|---|

| CHIRALPAK ZWIX(+) | MeOH/MeCN (100/0 v/v) with 25 mM DEA and 50 mM FA | L | [<="">6] |

| CHIRALPAK ZWIX(+) | MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM FA | L | [<="">6] |

| CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM AcOH | D | [<="">6] |

This table provides examples of conditions used for the separation of alanine enantiomers, which can be adapted for D-Alanine, 3-cyano-.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids like D-Alanine, 3-cyano- are non-volatile, derivatization is a mandatory step to increase their volatility and improve chromatographic performance. nist.govnih.gov

Common derivatization strategies involve the esterification of the carboxyl group followed by acylation of the amino group. nist.gov Reagents such as N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) are used to create silyl (B83357) derivatives, which are known for their good thermal stability and favorable fragmentation patterns in mass spectrometry. nih.gov Another approach is the use of chloroformates, like methyl chloroformate, which react with both the amino and carboxyl groups. researchgate.net

The choice of derivatization reagent is critical as it can affect sensitivity, reproducibility, and even the stability of the chromatographic column. nih.gov For instance, while N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent) can be used, it has been shown to cause column degradation. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high selectivity and sensitivity for the detection and quantification of D-Alanine, 3-cyano-. fujifilm.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the method of choice for analyzing amino acids in complex biological samples due to its specificity and sensitivity. nih.govchromatographyonline.com Method development involves optimizing several parameters, including the chromatographic separation, ionization source conditions, and mass analyzer settings. mdpi.com

For polar compounds like amino acids, hydrophilic interaction liquid chromatography (HILIC) can provide better retention and peak shapes compared to reversed-phase chromatography. nih.govdntb.gov.ua Derivatization is often employed to enhance chromatographic separation and ionization efficiency. mdpi.com Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) are used for this purpose. nih.govmdpi.com

In the mass spectrometer, multiple reaction monitoring (MRM) is a common acquisition mode for quantification. nih.gov This involves selecting a specific precursor ion (the molecular ion of the derivatized D-Alanine, 3-cyano-) and monitoring its fragmentation into specific product ions. This highly selective process minimizes interference from the sample matrix. mdpi.com

Table 2: Example of LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Intrada Amino Acid column | nih.gov |

| Mobile Phase A | 100 mM ammonium (B1175870) formate (B1220265) in water | nih.gov |

| Mobile Phase B | Acetonitrile:water:formic acid (95:5:0.3) | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

This table illustrates typical parameters that would be adapted and optimized for the specific analysis of D-Alanine, 3-cyano-.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry is the gold standard for achieving accurate and precise absolute quantification. dntb.gov.ua This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte (e.g., ¹³C or ¹⁵N-labeled D-Alanine, 3-cyano-) to the sample at the earliest stage of sample preparation. nih.govisotope.com

The isotopically labeled standard behaves almost identically to the native analyte throughout extraction, derivatization, and chromatographic separation. dntb.gov.ua By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, any variations or losses during sample processing are compensated for, leading to highly accurate quantification. researchgate.netnih.gov This approach is crucial for obtaining reliable quantitative data in complex biological matrices where matrix effects can be significant. dntb.gov.ua

Spectroscopic Characterization (Excluding Basic Properties)

Beyond identification and quantification, spectroscopic techniques provide detailed information about the molecular structure and environment of D-Alanine, 3-cyano-.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can be used to characterize the vibrational modes of the molecule. The nitrile group (C≡N) in D-Alanine, 3-cyano- has a characteristic stretching frequency that is sensitive to its local environment. nih.gov This makes it a useful probe for studying protein structure and interactions when incorporated as a p-cyanophenylalanine residue. nih.gov The IR spectra of alanine complexes with metal ions also show shifts in the amino and carboxyl group vibrations, indicating coordination. researchgate.net

Vibrational circular dichroism (VCD) spectroscopy can be used to study the stereochemistry of chiral molecules like D-Alanine, 3-cyano-. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com The VCD spectra of enantiomers are mirror images, providing a definitive method for determining the absolute configuration. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D-Alanine, 3-cyano- |

| L-Alanine, 3-cyano- |

| o-phthalaldehyde (OPA) |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) |

| N,N-dimethylformamide dimethyl acetal |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) |

| p-cyanophenylalanine |

| Diethylamine (DEA) |

| Formic acid (FA) |

| Methanol |

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and stereochemistry of a compound. numberanalytics.com By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative and sometimes absolute stereochemistry of a molecule can be determined. wordpress.com

For D-Alanine, 3-cyano-, also known as β-cyano-D-alanine (D-BCNA), NMR studies are crucial for confirming its structural integrity and stereochemical configuration. nih.gov The process involves dissolving the sample in a suitable deuterated solvent and acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra. researchgate.net

Detailed Research Findings:

In the context of studying enzyme-substrate interactions, 13C-NMR spectroscopy has been utilized to investigate the reaction intermediates of D-amino acid oxidase (DAO) with D-BCNA. nih.gov In these experiments, specific carbon atoms within the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme were enriched with the 13C isotope. The binding of D-BCNA to the enzyme resulted in observable changes in the 13C-NMR spectrum of the FAD. nih.gov

Specifically, the 13C-resonance of the C2 carbon of the FAD isoalloxazine ring showed a downfield shift of approximately 1 ppm upon the formation of the intermediate with D-BCNA. nih.gov In contrast, the C4 carbon signal exhibited an upfield shift of 1.2 ppm. nih.gov These shifts are indicative of alterations in the electronic environment and hydrogen bonding at these positions, confirming the interaction between D-BCNA and the enzyme's active site. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in assigning all proton (¹H) and carbon (¹³C) signals and determining the relative stereochemistry. researchgate.net NOESY experiments, in particular, are valuable for identifying protons that are close in space, which helps to establish the three-dimensional arrangement of the atoms. wordpress.com

Interactive Data Table: Representative NMR Data for Alanine Derivatives

The following table provides an example of typical ¹H NMR chemical shifts for D-alanine, which serves as a structural analogue to D-Alanine, 3-cyano-. The exact chemical shifts for D-Alanine, 3-cyano- would vary due to the presence of the cyano group.

| Proton | Chemical Shift (ppm) in D₂O | Multiplicity |

| α-H | 3.78 | Quartet |

| β-CH₃ | 1.48 | Doublet |

Data is illustrative and based on typical values for D-alanine. hmdb.ca

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules. fz-juelich.delibretexts.org This technique is particularly sensitive to the stereochemical features of a molecule and is widely used to determine the absolute configuration of enantiomers and to study the secondary structure of biomolecules. mdpi.comresearchgate.net

For D-Alanine, 3-cyano-, its chirality arises from the stereocenter at the α-carbon. As such, it will exhibit a characteristic CD spectrum that is a mirror image of the spectrum of its enantiomer, L-Alanine, 3-cyano-. nih.govresearchgate.net

Detailed Research Findings:

The chiroptical properties of amino acids, including their CD spectra, have been a subject of extensive research. nih.gov The CD spectrum of an amino acid is characterized by electronic transitions within its chromophores, primarily the carboxyl and, in this case, the cyano groups. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of these groups around the chiral center. wordpress.com

The analysis of the CD spectrum of a synthesized sample of D-Alanine, 3-cyano- and comparison with a standard or with the spectrum of the L-enantiomer would provide definitive proof of its absolute stereochemistry.

Interactive Data Table: Representative CD Spectral Data for Alanine Enantiomers

This table illustrates the principle of mirror-image CD spectra for enantiomers, using D- and L-alanine as an example. The molar ellipticity [θ] is a standard unit for reporting CD data.

| Wavelength (nm) | Molar Ellipticity [θ] for L-Alanine | Molar Ellipticity [θ] for D-Alanine |

| ~236 | Negative | Positive |

| ~205 | Positive | Negative |

| ~174 | Negative | Positive |

| ~152 | Positive | Negative |

Data is based on the characteristic spectral features of alanine enantiomers. nih.gov

Derivatization and Probe Development for Academic Applications

Synthesis of Fluorescently Tagged D-Alanine, 3-cyano- Analogues

The development of fluorescently tagged versions of D-Alanine, 3-cyano- allows for the direct visualization of its incorporation and localization within cellular systems. The synthetic strategies employed are designed to be modular, enabling the attachment of a wide array of fluorescent reporters.

Bioorthogonal probes are designed to react selectively with their intended target within a complex biological environment without interfering with native biochemical processes. biosyn.com The synthesis of such probes based on D-Alanine, 3-cyano- often leverages the reactivity of the cyano group. A common approach involves converting the cyano moiety into a functional group that can readily undergo a "click" reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). biosyn.comresearchgate.net

For instance, the cyano group can be chemically transformed into an azide. This azido-derivatized D-alanine can then be incorporated into biological molecules. Subsequently, a fluorescent dye containing a strained alkyne, like dibenzocyclooctyne (DBCO), can be introduced, leading to a specific covalent linkage and fluorescent labeling. researchgate.net This modular synthesis provides access to a diverse library of fluorescent probes with different spectral properties. uvm.eduresearchgate.net

Table 1: Common Bioorthogonal Reactions for Probe Synthesis

| Reaction | Reactants | Key Features |

|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | High efficiency and specificity. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., DBCO) | Copper-free, suitable for live-cell imaging. biosyn.com |

| Tetrazine Ligation | Tetrazine, Trans-Cyclooctene (TCO) | Exceptionally fast reaction rates. biosyn.com |

Fluorescently tagged D-amino acids, including analogues of D-Alanine, 3-cyano-, are powerful tools for studying bacterial cell wall biosynthesis. uvm.edunih.gov Bacteria incorporate D-alanine into their peptidoglycan (PG) layer, a crucial component of the cell wall. By supplying bacteria with a fluorescent D-alanine analogue, researchers can visualize the sites of new PG synthesis using fluorescence microscopy. researchgate.netnih.gov

This technique allows for real-time, spatiotemporal tracking of bacterial growth and division. nih.gov For example, time-lapse imaging can reveal the dynamics of cell wall remodeling during processes like cell elongation and septum formation. nih.gov The high specificity of these probes ensures that the fluorescent signal is localized to the sites of active PG metabolism, providing clear and detailed images of these fundamental processes. digitellinc.comnih.gov These methods have been used to study a wide range of bacterial species. nih.gov

Solid-Phase Synthesis of Peptidic Structures Incorporating D-Alanine, 3-cyano-

The incorporation of non-canonical amino acids like D-Alanine, 3-cyano- into peptides is a key strategy for developing novel therapeutic agents and research tools. Solid-phase peptide synthesis (SPPS) is the predominant method for creating these custom peptides. bachem.comluxembourg-bio.comnih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support, allowing for easy purification after each step. bachem.comscielo.br

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can significantly alter its three-dimensional structure. researchgate.net This change in stereochemistry can disrupt common secondary structures like α-helices and β-sheets, often leading to the formation of unique turns and folds. nih.govbohrium.comresearchgate.netnih.gov

A major advantage of incorporating D-amino acids is the enhanced stability of the resulting peptide. nih.gov Natural proteases, which are enzymes that degrade proteins and peptides, are highly specific for L-amino acids. researchgate.net Peptides containing D-amino acids are therefore resistant to proteolytic degradation, which can lead to a longer circulation half-life in vivo. nih.govfrontiersin.orglifetein.com This increased biostability is a highly desirable property for peptide-based drugs. nih.gov

Table 2: Effects of D-Amino Acid Incorporation on Peptides

| Property | Effect | Rationale |

|---|---|---|

| Conformation | Can disrupt α-helices and β-sheets; induces unique turns. researchgate.net | The D-configuration alters the geometry of the peptide backbone. |

| Proteolytic Stability | Significantly increased resistance to degradation by proteases. nih.govnih.govfrontiersin.org | Proteases are stereospecific for L-amino acids. researchgate.net |

| Bioavailability | Can lead to longer in vivo half-life. lifetein.com | Reduced degradation by endogenous enzymes. |

The unique structural properties conferred by the incorporation of D-Alanine, 3-cyano- can result in peptides with novel or improved biological activities. The altered conformation can lead to enhanced binding affinity and selectivity for specific biological targets, such as receptors or enzymes. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Computational Modeling of D-Alanine, 3-Cyano- Interactions

Computational methods offer a powerful lens through which to examine the molecular interactions of D-Alanine, 3-cyano- at an atomic level. nih.govresearchgate.net Future research in this area can provide profound insights into its mechanism of action and guide the design of novel derivatives with enhanced properties.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of molecules over time. rsc.orgnih.govacs.org Future research should focus on performing all-atom MD simulations of D-Alanine, 3-cyano- in complex with its known protein targets, such as D-alanyl-D-alanine carboxypeptidase and alanine (B10760859) racemase. tandfonline.comtandfonline.com These simulations can elucidate the conformational changes that occur upon binding, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process. pnas.org By analyzing the trajectories, researchers can identify key amino acid residues involved in the interaction and calculate binding free energies, providing a quantitative measure of affinity. tandfonline.com Such studies can also explore the dynamic differences between the binding of D-Alanine, 3-cyano- and its natural counterparts, offering a deeper understanding of its inhibitory mechanism. unipa.itfrontiersin.org

Quantum Mechanical Calculations of Reactivity

Quantum mechanical (QM) calculations provide a detailed description of electronic structure and can be used to investigate the reactivity of D-Alanine, 3-cyano-. nih.govresearchgate.netwavefun.com Future QM studies could focus on the reaction mechanisms between D-Alanine, 3-cyano- and its target enzymes. These calculations can map the potential energy surface of the reaction, identifying transition states and reaction intermediates. researchgate.net This would provide a fundamental understanding of the covalent bond formation that is often involved in its inhibitory action. Furthermore, QM methods can be employed to calculate the charge distribution and molecular orbitals of D-Alanine, 3-cyano-, offering insights into its electrophilic and nucleophilic character. researchgate.netnih.gov This information is crucial for predicting its reactivity with different biological molecules and for designing new inhibitors with tailored electronic properties.

Engineering Microbial Pathways for D-Alanine, 3-Cyano- Production or Degradation

The biosynthesis and biodegradation of D-Alanine, 3-cyano- are areas ripe for exploration using the tools of metabolic engineering and synthetic biology. isomerase.com While some microorganisms are known to produce or degrade related compounds, targeted engineering for D-Alanine, 3-cyano- remains a significant future endeavor.

Future research could focus on designing and constructing novel microbial pathways for the efficient production of D-Alanine, 3-cyano-. This could involve the heterologous expression of genes encoding enzymes like β-cyanoalanine synthase in well-characterized host organisms such as Escherichia coli or Saccharomyces cerevisiae. mdpi.comresearchgate.net Pathway optimization could be achieved by balancing the expression levels of pathway enzymes and eliminating competing metabolic routes. frontiersin.orgfrontiersin.org The production of D-Alanine, 3-cyano- from simple and inexpensive starting materials would be a key objective.

Conversely, engineering microbes for the efficient degradation of D-Alanine, 3-cyano- is also a promising research avenue. sci-hub.senih.gov This could involve identifying and characterizing novel nitrilases or other enzymes capable of metabolizing this compound. avcr.cznih.govresearchgate.net Such engineered microorganisms could have applications in bioremediation or in the development of novel metabolic pathways that use D-Alanine, 3-cyano- as a substrate for the synthesis of other valuable chemicals.

Discovery of Novel Biological Roles for D-Alanine, 3-Cyano- in Underexplored Systems

While D-Alanine, 3-cyano- is primarily known for its role as an enzyme inhibitor, its full range of biological activities is likely not yet fully understood. Future research should aim to uncover novel biological roles for this compound in a variety of biological systems.